molecular formula C17H13NO2 B7770919 Naphthol AS CAS No. 86349-50-0

Naphthol AS

Cat. No.: B7770919
CAS No.: 86349-50-0
M. Wt: 263.29 g/mol
InChI Key: JFGQHAHJWJBOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthol AS is a substantive arylamide of 2-hydroxy-3-naphthoic acid that serves as a crucial coupling component in the formation of insoluble azoic dyes on cellulosic fibers like cotton . As a research material, it is valued for its specific affinity for cellulose, particularly when applied in an alkaline solution where it converts to a soluble naphtholate ion, and in the presence of salt, which promotes bath exhaustion . Its mechanism of action involves a diazotization and coupling reaction; the material is first solubilized with sodium hydroxide to form the naphtholate ion, which is then applied to the substrate. Subsequent treatment with a diazotized base results in an in-situ coupling reaction, forming a colored, insoluble azo pigment within the fiber . Classified among the low-substantivity naphthols, it represents a key starting point for the AS series, discovered in 1911, and is fundamental for studies aimed at understanding the correlation between the chemical structure of azoic coupling components (ACCs) and their affinity for cotton . Researchers utilize this compound in the development and analysis of dyeing processes, investigation of colorfastness properties, and exploration of green chemistry applications in textile chemistry. It is also of interest in material science for the development of specialized polymers and multifunctional material systems . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for any form of human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-N-phenylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-16-11-13-7-5-4-6-12(13)10-15(16)17(20)18-14-8-2-1-3-9-14/h1-11,19H,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGQHAHJWJBOPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68556-06-9 (mono-hydrochloride salt)
Record name C.I. 37505
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1052618
Record name 3-Hydroxy-2-naphthanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

92-77-3, 86349-50-0
Record name 2-Hydroxy-3-naphthoic acid anilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. 37505
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-, labeled with carbon-14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086349500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthol AS
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45173
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthalenecarboxamide, 3-hydroxy-N-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hydroxy-2-naphthanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2-naphthanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.990
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-HYDROXY-2-NAPHTHANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3ZU6E76NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Sulfonation of Naphthalene and Alkali Fusion

The foundational synthesis of this compound begins with the production of 2-naphthol, a key precursor. As demonstrated in the sulfonation of naphthalene, molten naphthalene reacts with concentrated sulfuric acid at 160°C to form sodium naphthalene-2-sulfonate1. This intermediate is isolated via fractional crystallization using a sodium chloride solution, leveraging the common ion effect to precipitate the product1. Subsequent alkali fusion with potassium hydroxide at 300–310°C generates 2-naphthol through desulfonation, a process achieving yields of 62–72.6% depending on recrystallization efficiency1. Challenges such as sublimation of naphthalene and oiling-out during recrystallization necessitate precise temperature control and the use of seed crystals to ensure product purity1.

Coupling with Aniline Derivatives

The final step in classical this compound synthesis involves coupling 2-naphthol with substituted anilines. For example, this compound-IRG (2,5-dimethoxy-4-chloroacetoacetanilide) is synthesized via a three-step sequence:

  • Esterification : 2-naphthol reacts with acetic anhydride to form naphthyl acetate.

  • Hydrolysis : The ester undergoes basic hydrolysis to yield the sodium salt of 2-naphthol.

  • Amidation : Coupling with 4-chloro-2,5-dimethoxyacetoacetanilide in the presence of hydrochloric acid.
    This method, while reliable, historically suffered from equilibrium limitations during amidation, resulting in moderate yields.

Modern Synthetic Approaches and Conformationally Constrained Analogs

Multi-Step Organic Transformations

Recent advancements focus on synthesizing conformationally constrained analogs of this compound to enhance bioactivity and dye stability. For instance, this compound-E analogs are prepared through a sequence involving diazonium salt formation and nucleophilic aromatic substitution (SNAr). 3-Amino-2-naphthoic acid is converted to a fluoride intermediate via diazotization and thermal decomposition, followed by oxime formation and oxidation to yield N-hydroxy-imidoyl chloride. Coupling with 4-chloroaniline and intramolecular cyclization produces the target compound, though yields remain unspecified in published protocols.

Industrial-Scale Manufacturing Innovations

Reactor Design for Enhanced Amidation Efficiency

A patented preparation technology for this compound-IRG introduces a novel reactor design to address yield limitations. Key features include:

  • Three-blade swept-back axial flow stirrer : Ensures efficient mixing while minimizing dead zones.

  • Polywater pipe and shunt valve : Facilitates continuous removal of reaction-generated water, shifting the amidation equilibrium toward product formation.

  • Transparent monitoring system : Allows real-time observation of phase separation, critical for optimizing reaction progression.

This system achieves a 72.6% yield of this compound-IRG, surpassing traditional batch reactors by 15–20%.

Optimization of Reaction Conditions

Industrial protocols emphasize:

  • Temperature control : Maintaining 110–120°C during amidation to prevent decomposition.

  • Solvent selection : Using p-xylene for high-temperature reactions due to its high boiling point and inertness.

  • Catalyst use : Phosphorus oxychloride (POCl3) to accelerate acetoacetanilide formation.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for this compound synthesis routes:

MethodYield (%)Temperature Range (°C)Key AdvantageLimitation
Classical Sulfonation162–72.6160–310Cost-effective, scalableHigh energy input, byproduct formation
Multi-Step SynthesisN/A25–120Enables constrained analogsLow yields, complex purification
Industrial Reactor72.6110–120High yield, continuous processingSpecialized equipment required

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

2-Naphthol undergoes EAS at specific positions due to its aromatic system and hydroxyl group directing effects:

Key Reactions

  • Nitration : Reacts with nitric acid (HNO₃) to form 1-nitronaphthalene derivatives .

  • Sulfonation : Concentrated sulfuric acid produces 1-naphthalenesulfonic acid .

  • Halogenation : Chlorine or bromine in acetic acid yields 1-halo-2-naphthol derivatives .

Regioselectivity
The hydroxyl group directs electrophiles to the para (C1) and ortho (C8) positions relative to the -OH group (Figure 7 in ). Theoretical calculations (B3LYP/6-31+G(d,p)) confirm that C1 adducts are thermodynamically favored .

Oxidation Reactions

2-Naphthol exhibits redox activity, forming reactive intermediates:

Hydroxyl Radical (- OH) Reactions

  • Rate Constants :

    ReactionRate Constant (M⁻¹s⁻¹)pHSource
    2-Naphthol + - OH7.31 × 10⁹7
    1-Naphthol + - OH9.63 × 10⁹7
  • Products : Dihydroxy naphthalenes and naphthoquinones form under oxidative conditions (e.g., UV/H₂O₂) .

Mechanistic Pathways

  • Initial - OH addition at C1 or C8 forms hydroxylated intermediates .

  • Subsequent oxidation yields stable quinones (e.g., 1,2-naphthoquinone) .

Coupling Reactions (Azo Dye Formation)

Naphthol AS derivatives act as coupling agents in diazo reactions:

Typical Process

  • Diazotization of aromatic amines (e.g., aniline) to form diazonium salts.

  • Coupling with 2-naphthol under alkaline conditions to form azo dyes .

Example Reaction

text
Ar–N₂⁺ + C₁₀H₇OH → Ar–N=N–C₁₀H₆OH
  • The hydroxyl group activates the naphthalene ring for electrophilic attack by the diazonium ion .

Thermochemical Data

Critical thermodynamic parameters for 2-naphthol reactions:

ReactionΔrH° (kJ/mol)ΔrG° (kJ/mol)MethodSource
C₁₀H₇O⁻ + H⁺ → C₁₀H₈O (2-naphthol)1438 ± 8.81408 ± 8.4G+TS/IMRE

Biocatalytic Modifications

Whole-cell biocatalysis offers eco-friendly routes for naphthol derivatives:

  • Escherichia coli expressing TOM-Green enzyme oxidizes naphthalene to 1-naphthol in biphasic systems (productivity: 0.06 g/L/h in lauryl acetate) .

  • Organic solvents (logP > 3.5) enhance biocompatibility and product recovery .

Metabolic Pathways

Naphthol derivatives are human metabolites of naphthalene:

  • Cytochrome P450 Oxidation : CYP2A/CYP2F enzymes convert naphthalene to 1- and 2-naphthol .

  • Glutathione Conjugation : Forms mercapturic acids excreted in urine .

Structural and Tautomeric Behavior

  • Tautomerism : 2-Naphthol exists in keto-enol equilibrium, influencing reactivity (Figure 1 in ).

  • Non-Planarity : Steric interactions cause the hydroxyl group to tilt ~61° out of the naphthalene plane (B3LYP-D3(BJ)/def2-TZVP calculations) .

Scientific Research Applications

Dye Manufacturing

Naphthol AS in Azo Dyes
this compound is a critical component in the production of azo dyes, which are widely used for coloring textiles, plastics, and other materials. Azo dyes derived from naphthol exhibit vibrant colors and excellent stability, making them ideal for use in the textile industry. The synthesis typically involves coupling this compound with diazonium salts to form the desired azo compounds.

Azo Dye Color Application
Sudan IRedTextile dyeing
Sudan IIOrangePlastic and rubber coloring
Sudan IIIYellowFood packaging

Case Study: Textile Industry
In a study conducted on the application of this compound in dyeing cotton fabrics, it was found that the use of this compound resulted in superior color fastness compared to traditional dyes. The fabrics dyed with this compound showed minimal fading after washing and exposure to light, highlighting its effectiveness in textile applications .

Pharmaceuticals

Antimicrobial Properties
Recent research has identified this compound derivatives as potent antimicrobial agents. Studies have shown that certain derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae.

Derivative Target Bacteria Activity Level
Amidoalkyl Naphthol 1Staphylococcus aureusComparable to gentamicin
Amidoalkyl Naphthol 2Klebsiella pneumoniaeHigher than standard drugs

Case Study: Antibacterial Activity
A recent investigation into the antibacterial properties of amidoalkyl naphthols demonstrated their effectiveness against resistant strains of bacteria. The study indicated that these compounds could serve as potential alternatives to conventional antibiotics, especially in treating infections caused by resistant pathogens .

Biocatalysis

Production of 1-Naphthol
this compound is also utilized in biocatalytic processes for the production of 1-naphthol from naphthalene. This process employs specific enzymes that catalyze the oxidation of naphthalene to produce 1-naphthol efficiently.

  • Biocatalytic Process Overview:
    • Enzymes Used: Monooxygenases
    • Substrate: Naphthalene
    • Product: 1-Naphthol

The efficiency of this biotransformation can be influenced by various factors such as solvent choice and enzyme modification. For instance, using lauryl acetate as a solvent yielded significantly higher concentrations of 1-naphthol compared to traditional solvents like dodecane .

Industrial Applications

Use in Insecticides and Antiseptics
this compound is employed in formulating insecticides due to its efficacy in pest control. Additionally, its antiseptic properties make it suitable for use in personal care products and disinfectants.

  • Key Industrial Applications:
    • Insecticides for agricultural use
    • Antiseptics for medical applications
    • Additives for rubber manufacturing

Mechanism of Action

The mechanism of action of 3-hydroxy-2-naphthanilide involves its ability to undergo azo coupling reactions, which result in the formation of azo dyes. The hydroxyl group in the compound acts as a nucleophile, attacking the diazonium ion to form the azo bond. This reaction is facilitated by the presence of an alkaline medium, which deprotonates the hydroxyl group, making it more nucleophilic .

Comparison with Similar Compounds

Naphthol AS-E-Phosphate

  • Structure : Phosphorylated derivative of this compound.
  • Activity : The dephosphorylated form exhibits higher activity in disrupting the KID:KIX interaction (critical in transcriptional regulation) compared to the phosphorylated form .
  • Limitations : Cellular conversion mechanisms (e.g., enzymatic dephosphorylation) remain unverified .

This compound-BI Phosphate Disodium Salt

  • Structure : Contains a bis-indoxyl phosphate group (C₁₉H₁₇Na₂O₇P) .
  • Properties : Water-soluble anionic surfactant; melting point ~250°C.
  • Applications : Used in biological studies to investigate protein interactions and system dynamics .

This compound-OL

  • Structure : Modified with additional hydroxyl and methyl groups (C₁₆H₁₂N₂O₃) .
  • Bioactivity : Exhibits antimicrobial, antitumor, and anti-inflammatory effects via enzyme inhibition and modulation of DNA/RNA function .
  • Solubility : Soluble in water and organic solvents, unlike many hydrophobic this compound derivatives .

This compound-TR Phosphate Disodium Salt

  • Structure : Chloro-methylphenyl substituent enhances reactivity .
  • Applications: Used in diagnostic assays due to its stability and strong electrostatic interactions .

Comparison with Isomeric Naphthols

α-Naphthol (1-Naphthol)

  • Structure : Hydroxyl group at position 1 of naphthalene.
  • Electrochemical Behavior: Detection Limit (LOD): 62 nM using exfoliated CoAl-LDH/ZIF-67 sensors . Adsorption: Follows Langmuir isotherm on Fe₃O₄@PANI-GO composites, indicating monolayer adsorption .

β-Naphthol (2-Naphthol)

  • Structure : Hydroxyl group at position 2 of naphthalene.
  • Electrochemical Behavior :
    • Higher LOD (94 nM) than α-naphthol due to steric and electronic differences .
    • Similar adsorption thermodynamics (spontaneous, endothermic) .

Functional and Application-Based Comparisons

Electrochemical Detection

Compound LOD (nM) Linear Range (µM) Sensor Material
α-Naphthol 62 0.3–50, 50–150 Exfoliated CoAl-LDH/ZIF-67
β-Naphthol 94 0.3–40, 40–150 Exfoliated CoAl-LDH/ZIF-67
This compound-E-P* N/A N/A Tissue culture media

*Dephosphorylated form shows higher bioactivity but lacks quantified detection data .

Adsorption Efficiency

Compound Adsorbent Isotherm Model Thermodynamic Behavior
α-Naphthol Fe₃O₄@PANI-GO Langmuir Spontaneous, Endothermic
β-Naphthol Fe₃O₄@PANI-GO Langmuir Spontaneous, Endothermic
BPA/t-OP Fe₃O₄@PANI-GO Langmuir Spontaneous, Endothermic

Key Research Findings

  • Structural Impact on Activity: Phosphorylation (this compound-E-P) reduces bioactivity unless dephosphorylated . Substituents like chloro-methyl groups (AS-TR) enhance diagnostic utility .
  • Isomer Differentiation: Advanced sensors (e.g., LDH/ZIF-67) exploit minor structural differences to distinguish α- and β-naphthol .
  • Adsorption Universality : Langmuir model applies broadly to naphthol derivatives, suggesting similar surface interaction mechanisms .

Biological Activity

Naphthol AS, particularly its derivatives, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and various applications supported by recent research findings.

Overview of this compound

This compound refers to a series of compounds derived from naphthalene, characterized by the presence of hydroxyl groups at specific positions on the aromatic rings. These compounds are known for their roles in various biological processes, including antioxidant activity, enzyme inhibition, and potential anticancer properties.

Mechanisms of Biological Activity

  • Antioxidant Activity :
    • This compound and its derivatives exhibit significant antioxidant properties. Studies have demonstrated that these compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. For instance, some derivatives showed effective inhibition against reactive oxygen species (ROS) in vitro .
  • Enzyme Inhibition :
    • Acetylcholinesterase (AChE) Inhibition : Several studies have reported that this compound derivatives act as potent inhibitors of AChE, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's. The inhibition constants (K_i) for these compounds ranged from 0.096 to 0.177 µM .
    • Carbonic Anhydrase Inhibition : this compound has also been shown to inhibit human carbonic anhydrase isoenzymes I and II, with K_i values indicating strong inhibitory effects .
  • Anticancer Properties :
    • Recent research highlighted that certain derivatives of this compound can inhibit CREB-mediated gene transcription, which is vital for cancer cell proliferation. One derivative was selectively toxic to cancer cells while sparing normal human cells, suggesting its potential as a cancer therapeutic .

Table 1: Summary of Biological Activities of this compound Derivatives

CompoundActivity TypeK_i (µM)Notes
This compound-EAChE Inhibition0.096 ± 0.01Effective against neurodegenerative markers
This compound-ECarbonic Anhydrase Inhibition0.034 ± 0.54Inhibits both hCA I and II isoenzymes
Derivative 1aCREB Transcription Inhibition-Selectively toxic to cancer cells
Derivative XAntioxidant Activity-Scavenges ROS effectively

Case Study: Anticancer Activity

A study focused on the structure-activity relationship (SAR) of this compound-E demonstrated that it binds to the KIX domain of CBP, inhibiting KID interaction crucial for CREB-dependent transcription. This mechanism was shown to reduce tumor growth in vivo models .

Case Study: Antioxidant Efficacy

In vitro assays utilizing DPPH and ABTS methods confirmed the antioxidant capacity of various this compound derivatives. Compounds exhibited IC50 values comparable to established antioxidants, indicating their potential use in preventing oxidative damage in biological systems .

Q & A

Q. Guidelines for Researchers :

  • Basic Questions focus on foundational techniques (e.g., synthesis, characterization).
  • Advanced Questions require interdisciplinary approaches (e.g., biochemistry, computational modeling).
  • Always adhere to ethical reporting standards () and validate methods with peer-reviewed protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.